2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(8-11-1-2-14-15(7-11)22-10-21-14)18-12-4-6-19-13(9-12)3-5-17-19/h1-3,5,7,12H,4,6,8-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COODZBJLFURLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises two primary subunits:
- 2-(2H-1,3-Benzodioxol-5-yl)acetic acid : Derived from piperonal (1,3-benzodioxole-5-carbaldehyde), this subunit introduces the benzodioxole moiety via acetic acid functionalization.
- 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-5-amine : A bicyclic heteroaromatic system requiring pyridine ring functionalization followed by pyrazole annulation.
The synthetic strategy involves independent preparation of these subunits followed by amide bond formation.
Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)Acetic Acid
Synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-a]Pyridin-5-Amine
Pyridine Functionalization
3-Acetamido-4-methylpyridine serves as the starting material. Nitrosation with nitrosyl chloride in acetic acid at 0–5°C generates a nitroso intermediate, which undergoes cyclization under acidic conditions to form the pyrazolo[1,5-a]pyridine core.
Reaction Conditions:
Amide Coupling: Final Step Synthesis
Activation of Carboxylic Acid
2-(2H-1,3-Benzodioxol-5-yl)acetic acid is activated using carbonyldiimidazole (CDI) in anhydrous THF at room temperature for 1 hour to form the imidazolide intermediate.
Analytical Characterization
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| CDI-mediated coupling | 78 | 12 h | Mild conditions, high purity |
| Microwave-assisted | 75 | 0.5 h | Rapid, scalable |
| Classical acid chloride | 65 | 24 h | Low cost |
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding biological pathways.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with molecular targets such as COX enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Structural Modifications and Bioactivity
- Benzodioxole vs. Other Aromatic Systems : The benzodioxole moiety is a common feature in the target compound and its analogs. However, substitution patterns (e.g., methoxy in secinH3 vs. unsubstituted in the target compound) significantly alter electronic properties and target selectivity .
- Heterocyclic Core: The pyrazolo[1,5-a]pyridine core in the target compound distinguishes it from pyrido[1,2-a]pyrimidinones () and pyrazolo[1,5-a]pyrazines ().
- Linker Chemistry : The acetamide linker in the target compound contrasts with thioacetamide (secinH3) or ester-based linkers in other analogs. Acetamide provides superior metabolic stability compared to esters but may reduce cell permeability compared to thioether linkages .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. Additionally, the synthesis methods and structure-activity relationships (SAR) will be discussed.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C17H19N3O4
- Molecular Weight : 341.35 g/mol
- IUPAC Name : this compound
The compound features a benzodioxole moiety linked to a pyrazolo[1,5-a]pyridine scaffold via an acetamide group.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown inhibition of key cancer targets such as BRAF(V600E) and EGFR. In vitro assays demonstrated that these compounds can effectively reduce cell viability in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 15 | BRAF Inhibition | |
| HeLa (Cervical) | 10 | EGFR Inhibition | |
| MCF7 (Breast) | 12 | Telomerase Inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with structural similarities to the target molecule can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The compound's ability to modulate these pathways suggests its utility in treating inflammatory diseases.
Antibacterial Activity
Research indicates that certain pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Benzodioxole Moiety : Enhances lipophilicity and cellular uptake.
- Pyrazolo[1,5-a]pyridine Core : Critical for antitumor activity; modifications can lead to increased potency.
- Acetamide Group : Influences binding affinity to target proteins.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives in a mouse model of lung cancer. The study demonstrated that compounds structurally related to the target molecule significantly inhibited tumor growth compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
